A Senior Application Scientist's Guide to (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid: Properties, Reactivity, and Protocols
A Senior Application Scientist's Guide to (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid: Properties, Reactivity, and Protocols
Abstract
(2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid is a highly functionalized arylboronic acid that serves as a critical building block in modern synthetic chemistry. Its strategic importance is primarily rooted in its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring imparts unique electronic properties and enhances the lipophilicity of derivative molecules. These characteristics make it an invaluable reagent in the fields of medicinal chemistry and materials science, where precise control over molecular properties such as metabolic stability, bioavailability, and electronic behavior is paramount.[1][2] This guide provides an in-depth analysis of its core chemical properties, reactivity, detailed experimental protocols for its application, and essential safety information for researchers and drug development professionals.
Core Physicochemical and Structural Data
The utility of any chemical reagent begins with a fundamental understanding of its physical and chemical identity. (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid is a solid material under standard conditions, whose properties are summarized below. The combination of the ortho-fluoro and meta-trifluoromethoxy substituents creates a unique electronic environment that dictates its reactivity.
| Property | Value | Source(s) |
| CAS Number | 881402-25-1 | [3] |
| Molecular Formula | C₇H₅BF₄O₃ | [3] |
| Molecular Weight | 223.9 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Store at 2-8°C | [4] |
| Shelf Life | 1095 days (approx. 3 years) | [3] |
Reactivity Profile and Mechanistic Considerations
The synthetic value of (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid is overwhelmingly defined by its performance in the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern organic synthesis for its ability to efficiently form carbon-carbon bonds.[2][5][6]
The Influence of Fluorine Substituents
Fluorinated arylboronic acids are a crucial class of compounds in synthetic chemistry.[7][8] The substituents on the aromatic ring of (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid are not passive spectators; they are critical directors of reactivity:
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Inductive Effects : Both the fluorine atom and the trifluoromethoxy group (-OCF₃) are strongly electron-withdrawing due to the high electronegativity of fluorine. This inductive effect increases the Lewis acidity of the boron center, which can influence the rate and efficiency of the transmetalation step in the catalytic cycle.[7][8]
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Medicinal Chemistry Implications : In drug discovery, the incorporation of fluorine and trifluoromethoxy groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[2] The -OCF₃ group, in particular, is a lipophilic hydrogen bond acceptor that can improve a drug candidate's bioavailability.[1]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
The following protocol provides a robust, step-by-step methodology for the Suzuki-Miyaura coupling of (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid with a generic aryl bromide.
Reagents and Equipment
-
(2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid (1.2 equiv.)
-
Aryl Bromide (Ar-Br) (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure
-
Vessel Preparation : Flame-dry a Schlenk flask or reaction vial containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition : To the flask, add the Aryl Bromide (1.0 equiv.), (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid (1.2 equiv.), Potassium Carbonate (2.5 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).
-
Solvent Addition : Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of ~0.2 M with respect to the aryl bromide. The solvent should be deoxygenated by bubbling with an inert gas for 15-20 minutes prior to use.
-
Reaction Execution :
-
Conventional Heating : Lower the flask into an oil bath preheated to 90-100 °C.
-
Microwave Irradiation : Seal the vial and place it in the microwave reactor. Irradiate at 120 °C for 15-30 minutes.[9]
-
-
Monitoring : Track the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Caption: A streamlined workflow for Suzuki-Miyaura coupling.
Safety and Handling
As with any laboratory chemical, proper handling of (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid is essential. It is classified as an irritant. Adherence to standard safety protocols, including the use of personal protective equipment (PPE), is mandatory.
| Hazard Class | GHS Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Codes | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][10] |
| Handling | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.Use only in a well-ventilated area. | [10][11] |
| First Aid (Eyes) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][10] |
Always consult the full Safety Data Sheet (SDS) from the supplier before use.[10][11] Handle in a chemical fume hood. In case of exposure, follow the first-aid measures outlined in the SDS.
Conclusion
(2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid is a sophisticated and powerful reagent for synthetic chemists. Its value is derived from the unique electronic properties conferred by its fluorine substituents, which translate into desirable pharmacological and material characteristics. A thorough understanding of its properties, reactivity in the Suzuki-Miyaura coupling, and adherence to safe handling practices enables researchers to effectively leverage this building block for the synthesis of complex and high-value molecules.
References
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AOBChem USA. (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid. AOBChem. [Link]
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Sikorski, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]
-
P&S Chemicals. Product information, 2-Fluoro-3-(trifluoromethyl)phenylboronic acid. P&S Chemicals. [Link]
-
Ma, L. X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals. [Link]
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Semantic Scholar. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]Phenylboronic-Acids%3A-Structures%2C-Sikorski-Wojtczak/7268d374415442567290f9689f417f739097864f)
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Santos, M. A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link]
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